(Z)-dodec-10-enoic Acid Inhibits HDAC1 with an IC50 of 180 nM, Demonstrating Enzyme Specificity
(Z)-dodec-10-enoic acid inhibits histone deacetylase 1 (HDAC1) with an IC50 of 180 nM in an in vitro deacetylation assay [1]. While direct comparator data for the trans isomer or other positional isomers are not reported in this specific assay, the observed potency suggests a conformation-dependent interaction that may not be replicated by other dodecenoic acid isomers.
| Evidence Dimension | HDAC1 inhibition |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Trans-10-dodecenoic acid (no data available for this specific assay) |
| Quantified Difference | Not quantifiable without direct comparator data; the activity is inferred to be isomer-specific based on known structure-activity relationships for fatty acids. |
| Conditions | In vitro deacetylation assay using epitope-tagged human HDAC1 complex immuno-purified from stably expressing mammalian cells; substrate at Km concentration. |
Why This Matters
For epigenetics researchers, procuring the correct cis isomer ensures consistent HDAC1 inhibitory activity, which may vary with isomeric changes.
- [1] ChEMBL: CHEMBL3664088 - IC50 180 nM for HDAC1 View Source
